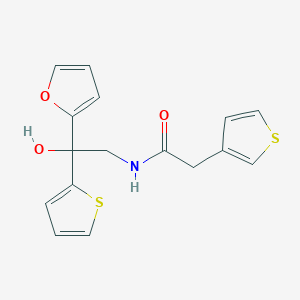
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride, also known as 3-APM, is a synthetic compound with a wide range of applications in the scientific field. It is an important intermediate in the synthesis of many pharmaceuticals, and has been studied extensively for its potential as a therapeutic agent. 3-APM has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3-APM has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学的研究の応用
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various hormones on the body. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been used in laboratory experiments to study the effects of various compounds on cell cultures.
作用機序
The exact mechanism of action of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is not yet fully understood. However, it is believed to act on several pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to inhibit the activity of several other enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK). Finally, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride have been studied extensively. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, which are involved in the transmission of electrical signals in the body. Finally, 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride has been shown to inhibit the activity of several enzymes involved in cell signaling pathways, such as protein kinase C (PKC) and protein tyrosine kinase (PTK).
実験室実験の利点と制限
The use of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in large quantities. Second, it is a relatively stable compound and can be stored without significant degradation. Third, it is relatively non-toxic and has a low potential for causing adverse side effects. Finally, it is relatively inexpensive and can be purchased in bulk.
The main limitation of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is that its exact mechanism of action is still not fully understood. In addition, it is not yet known whether 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is safe for long-term use in humans. Finally, because 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a synthetic compound, its effects may vary depending on the particular formulation used.
将来の方向性
The potential future directions for 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the safety and efficacy of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride in humans. Finally, further research is needed to explore the potential of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride as a therapeutic agent, as well as its potential as a biomarker for various diseases.
合成法
The synthesis of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a three-step process involving the reaction of 3-aminophenol with methyl formate and hydrochloric acid, followed by the reaction of the resulting product with hydrazine and hydrochloric acid. The first step involves the reaction of 3-aminophenol with methyl formate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 2-methyl-3-aminophenyl formate. In the second step, the intermediate product is reacted with hydrazine and hydrochloric acid to yield 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride hydrochloride. Finally, the hydrochloride salt is removed by precipitation and the 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is isolated in pure form.
特性
IUPAC Name |
2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSMCHCBCQKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride | |
CAS RN |
292151-88-3 |
Source


|
| Record name | 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
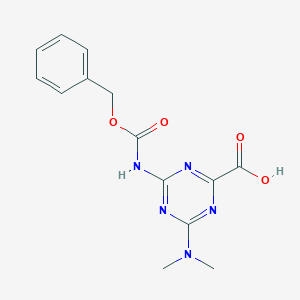
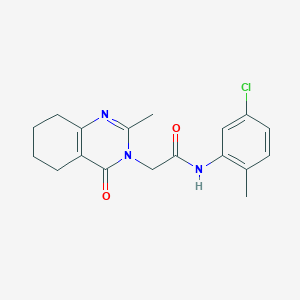
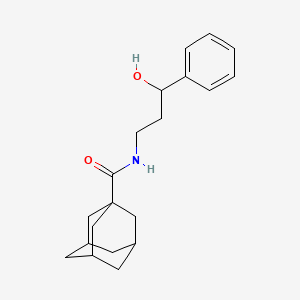

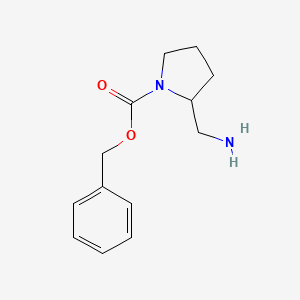


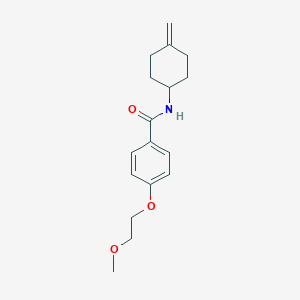
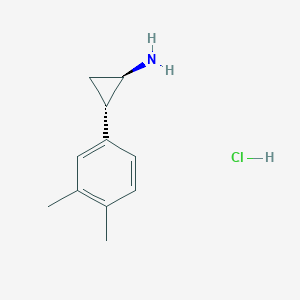
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
